molecular formula C16H25NO3 B4923877 4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine

4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine

Cat. No.: B4923877
M. Wt: 279.37 g/mol
InChI Key: BUJXUEDSTRQUDF-UHFFFAOYSA-N
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Description

4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine is a chemical compound with a complex structure that includes a morpholine ring and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine typically involves a multi-step process. One common method includes the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(2,4-dimethylphenoxy)ethoxy]ethanol. Finally, this compound is reacted with morpholine under specific conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted morpholine or phenoxy derivatives can be obtained.

Scientific Research Applications

4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]piperidine
  • 4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine

Uniqueness

4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine is unique due to its specific combination of a morpholine ring and a dimethylphenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer better stability, reactivity, or biological activity.

Properties

IUPAC Name

4-[2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-14-3-4-16(15(2)13-14)20-12-11-19-10-7-17-5-8-18-9-6-17/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJXUEDSTRQUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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